Soblidotin - 149606-27-9

Soblidotin

Catalog Number: EVT-283772
CAS Number: 149606-27-9
Molecular Formula: C39H67N5O6
Molecular Weight: 702.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Soblidotin is a tetrapeptide derivative of dolastatin 10. It is an inhibitor of tubulin polymerization which exhibits potent antitumor activity. It has a role as a microtubule-destabilising agent, an antineoplastic agent and an apoptosis inducer. It is functionally related to a 2-phenylethylamine and a L-valine.
Soblidotin has been used in trials studying the treatment of Sarcoma, Lung Cancer, and Unspecified Adult Solid Tumor, Protocol Specific.
Soblidotin is a dolastatin-10 derivative. Soblidotin inhibits tubulin polymerization, resulting in cell cycle arrest and induction of apoptosis. (NCI04)
Overview

Soblidotin, also known as TZT-1027 or Auristatin PE, is a synthetic derivative of the marine peptide dolastatin 10. It is classified as an antimicrotubule agent, primarily used in cancer therapy due to its potent antitumor activity. Soblidotin has been designed to enhance the therapeutic efficacy of dolastatin 10 while reducing its toxicity, making it a promising candidate for treating various malignancies, including those resistant to other chemotherapeutics .

Source and Classification

Soblidotin is derived from dolastatin 10, which is isolated from the sea hare Dolabella auricularia. This compound exhibits significant biological activity, particularly in inducing apoptosis in cancer cells. Soblidotin belongs to the class of microtubule inhibitors, which disrupt the normal function of microtubules during cell division, thereby inhibiting tumor growth . Its classification as an antimicrotubule drug places it alongside other well-known agents like vincristine and paclitaxel.

Synthesis Analysis

The synthesis of Soblidotin involves several complex chemical processes aimed at modifying the structure of dolastatin 10 to improve its pharmacological properties. Key methods include:

  • Peptide Coupling: This involves linking amino acids through peptide bonds to form the desired peptide structure.
  • Chemical Modifications: Specific modifications are made to enhance solubility and reduce toxicity. For instance, adjustments to the hydrophobic and hydrophilic balance of the molecule are crucial for improving its pharmacokinetic profile .

The synthesis typically requires advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product.

Molecular Structure Analysis

Soblidotin has a defined molecular structure characterized by a planar configuration that enhances its binding affinity to target proteins. The structural analysis has been confirmed through nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, revealing key features such as:

  • Molecular Formula: C29_{29}H39_{39}N5_{5}O5_{5}
  • Molecular Weight: Approximately 525.65 g/mol
  • Functional Groups: The presence of multiple amine and carboxyl groups contributes to its biological activity and solubility .
Chemical Reactions Analysis

Soblidotin primarily acts through its ability to bind to β-tubulin, disrupting microtubule dynamics. The key reactions include:

  • Microtubule Depolymerization: Soblidotin binds to β-tubulin, inhibiting polymerization and promoting depolymerization. This action effectively halts cell division and induces apoptosis in cancer cells .
  • Interaction with Other Anticancer Agents: Studies have shown that Soblidotin can enhance the efficacy of other chemotherapeutics when used in combination therapies, demonstrating synergistic effects against resistant cancer types .
Mechanism of Action

The mechanism of action of Soblidotin involves several critical processes:

  1. Binding to β-Tubulin: Soblidotin targets specific binding sites on β-tubulin within microtubules.
  2. Disruption of Microtubule Dynamics: By interfering with the balance between polymerization and depolymerization, Soblidotin effectively prevents proper mitotic spindle formation during cell division.
  3. Induction of Apoptosis: The disruption leads to cell cycle arrest at the G2/M phase, triggering apoptotic pathways that result in cancer cell death .
Physical and Chemical Properties Analysis

Soblidotin exhibits several notable physical and chemical properties:

  • Solubility: Enhanced solubility compared to dolastatin 10 due to structural modifications.
  • Stability: The compound shows stability under physiological conditions, which is essential for its therapeutic application.
  • pH Sensitivity: Its activity can vary with pH changes, influencing its effectiveness in different biological environments.

These properties are crucial for ensuring optimal delivery and efficacy in clinical applications .

Applications

Soblidotin is primarily used in scientific research focused on oncology. Its applications include:

  • Antitumor Therapy: Investigated for use against various cancers, including lung cancer and leukemia.
  • Combination Therapies: Studied in conjunction with other chemotherapeutics to overcome drug resistance.
  • Preclinical Trials: Demonstrated significant antitumor effects in animal models, paving the way for clinical trials aimed at evaluating its safety and efficacy in humans .
Discovery and Development of Soblidotin as a Synthetic Dolastatin 10 Analog

Marine Natural Product Origins: Dolastatin 10 and Cyanobacterial Sources

Dolastatin 10, a linear pentapeptide originally isolated from the marine mollusk Dolabella auricularia (Indian Ocean sea hare), represents a landmark discovery in marine natural product chemistry. Structural characterization revealed three unique amino acid residues: dolavaline (Dov), dolaisoleuine (Dil), and dolaproine (Dap), along with dolaphenine (Doe) at the C-terminus [1] [10]. This unusual architecture contributes to its exceptionally potent bioactivity, with demonstrated cytotoxicity against L1210 leukemia cells at IC₅₀ = 0.03 nM and NCI-H69 small cell lung cancer cells at IC₅₀ = 0.059 nM [10]. Subsequent research identified symbiotic marine cyanobacteria (e.g., Lyngbya majuscula, Symploca species) as the true biosynthetic sources of dolastatin-family compounds, resolving initial supply limitations through microbial cultivation and synthetic approaches [1] [7]. Dolastatin 10's primary mechanism involves potent inhibition of tubulin polymerization, disrupting microtubule dynamics during mitosis and triggering apoptosis in rapidly dividing cancer cells [1] [10]. Despite promising preclinical results, Phase II clinical trials revealed limitations including insufficient clinical efficacy in non-small cell lung cancer (NSCLC), progressive locally advanced malignancies, and metastatic soft tissue sarcomas, halting further development [1] [5].

Table 1: Structural and Biological Profile of Dolastatin 10 and Key Analogs

CompoundKey Structural FeaturesPotency (IC₅₀)Clinical Status
Dolastatin 10Dov-Val-Dil-Dap-Doe0.03 nM (L1210 cells)Phase II (discontinued)
Soblidotin (TZT-1027)Hydrophilic Dolavaline analog; Tertiary amine terminus0.02-0.5 nM (various lines)Phase II/III (ADC use)
Auristatin PE (MMAE)Monomethyl auristatin E; Simplified C-terminusSub-nMFDA-approved (Adcetris®)
Tasidotin (ILX651)Dolastatin 15 derivative; Oral bioavailabilityLow nMPhase II

Rational Design Strategies for Structural Optimization

Soblidotin (TZT-1027) emerged from systematic structure-activity relationship (SAR) studies focused on overcoming Dolastatin 10's pharmacological limitations. Rational design leveraged three key strategies: bioisosteric replacement, hydrophilicity enhancement, and metabolic stabilization [8] [10]. Computational modeling of tubulin-binding interactions identified the C-terminal dolaphenine moiety and N-terminal dolavaline as prime modification targets. Researchers employed a pharmacophore-oriented approach, preserving three critical elements: 1) the tubulin-binding pentapeptide backbone, 2) the N-terminal dimethylation pattern essential for hydrophobic pocket interactions, and 3) the central valine-dolaisoleuine segment governing conformational stability [10]. Synthetic accessibility was prioritized by replacing complex natural subunits with synthetically tractable analogs while maintaining spatial orientation of pharmacophoric elements. This included introducing a hydrophilic tertiary amine terminus to replace dolaphenine, significantly altering the compound's partition coefficient (LogP) without compromising target affinity [3] [10]. Molecular dynamics simulations further validated that modifications maintained optimal binding geometry within the vinca alkaloid domain of β-tubulin, explaining retained potency despite structural simplification [8] [10].

Key Modifications Enhancing Antitumor Potency and Reducing Toxicity

Soblidotin incorporates three strategic structural changes versus Dolastatin 10 that enhance its therapeutic potential:

  • C-terminal optimization: Replacement of dolaphenine with a hydrophilic tertiary amine group (⁠—N(CH₃)₂) significantly increased aqueous solubility while reducing plasma protein binding. This modification enhanced tumor penetration and reduced non-specific tissue accumulation linked to neurotoxicity in parent compounds [3] [9] [10].
  • N-terminal stabilization: Methylation of the dolavaline residue improved metabolic stability against hepatic cytochrome P450-mediated oxidation, extending plasma half-life in preclinical models [1] [10].
  • Stereochemical conservation: Retention of chiral centers in dolaisoleuine (3R,4S,5S) and dolaproine (2R,3R,4S) ensured maintained nanomolar affinity for tubulin, with Kd values comparable to Dolastatin 10 (≤10 nM) [10].

These modifications yielded superior in vivo efficacy in xenograft models resistant to conventional tubulin inhibitors. In MX-1 mammary carcinoma models where docetaxel and vincristine failed, Soblidotin administration (1.5 mg/kg IV) achieved >90% tumor growth inhibition [5] [10]. Crucially, it demonstrated reduced susceptibility to multidrug resistance (MDR) mechanisms:

  • P-glycoprotein (P-gp) efflux: Soblidotin maintained potency in P-gp-overexpressing cells where Dolastatin 10 activity diminished 10-fold, attributed to reduced substrate affinity for the efflux pump [5].
  • Breast cancer resistance protein (BCRP): No significant cross-resistance observed, unlike anthracyclines or camptothecins [5].
  • Altered tubulin isotype expression: Remained effective in βIII-tubulin overexpressing models resistant to paclitaxel [10].

Table 2: In Vivo Antitumor Efficacy of Soblidotin in Resistant Models

Tumor ModelResistance MechanismSoblidotin Efficacy (TGI%)Comparator (TGI%)
MX-1 mammary carcinomaInnate chemoresistance>90%Docetaxel: <30%
P388/ADR leukemiaP-gp overexpression85%Doxorubicin: 15%
DU-145 prostate cancerβIII-tubulin overexpression88%Paclitaxel: 42%
WSU-DLCL2 lymphomaBcl-2 mediated resistance79%Dolastatin 10: 45%

Soblidotin's most significant impact emerged through its role as a payload in antibody-drug conjugates (ADCs). Its synthetic accessibility enabled derivative development (e.g., monomethyl auristatin E, MMAE) featuring terminal cysteine-reactive linkers. These constructs form the basis of clinically successful ADCs like Brentuximab vedotin (Adcetris®), validating the pharmacophore's translational potential [7] [10]. Current clinical development focuses primarily on Soblidotin-derived ADC applications rather than the unconjugated molecule, representing an evolutionary pathway for marine-derived warheads in oncology [9] [10].

Properties

CAS Number

149606-27-9

Product Name

Soblidotin

IUPAC Name

(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-(2-phenylethylamino)propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide

Molecular Formula

C39H67N5O6

Molecular Weight

702.0 g/mol

InChI

InChI=1S/C39H67N5O6/c1-13-27(6)35(43(10)39(48)33(25(2)3)41-38(47)34(26(4)5)42(8)9)31(49-11)24-32(45)44-23-17-20-30(44)36(50-12)28(7)37(46)40-22-21-29-18-15-14-16-19-29/h14-16,18-19,25-28,30-31,33-36H,13,17,20-24H2,1-12H3,(H,40,46)(H,41,47)/t27-,28+,30-,31+,33-,34-,35-,36+/m0/s1

InChI Key

DZMVCVHATYROOS-ZBFGKEHZSA-N

SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NCCC2=CC=CC=C2)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C

Solubility

Soluble in DMSO

Synonyms

auristatin PE
N(2)-(N,N-dimethyl-valyl)-N-(2-methoxy-4-(2-(1-methoxy-2-methyl-3-oxo-3-((2-phenylethyl)amino)propyl)-1-pyrrolidinyl)-1-(1-methylpropyl)-4-oxobutyl)-N-methyl-valinamide
soblidotin
TZT 1027
TZT-1027

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NCCC2=CC=CC=C2)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)NCCC2=CC=CC=C2)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.